molecular formula C9H10ClNS B2751619 Benzo[b]thiophene-4-methanamine hydrochloride CAS No. 1021871-63-5

Benzo[b]thiophene-4-methanamine hydrochloride

Cat. No.: B2751619
CAS No.: 1021871-63-5
M. Wt: 199.7
InChI Key: DEMAGAMEQGZNFD-UHFFFAOYSA-N
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Description

Historical Development of Benzothiophene Chemistry

The benzothiophene scaffold, a fused bicyclic system comprising a benzene ring and a thiophene moiety, first gained prominence in the mid-20th century with the synthesis of simple derivatives for dye chemistry. Early methodologies relied on cyclization reactions of benzenethiol precursors, but these often suffered from low yields and limited functionalization opportunities. The 1980s marked a turning point with the discovery of bioactive benzothiophenes such as zileuton (an anti-asthma agent) and raloxifene (a selective estrogen receptor modulator). These breakthroughs spurred innovation in synthetic strategies, including transition metal-catalyzed cross-coupling reactions and regioselective functionalization techniques.

A key milestone was the development of position-specific substitution protocols. For example, bromination at the 4-position of benzothiophene using pyrrolidone hydrotribromide (PHT) enabled efficient access to 4-hydroxybenzothiophene intermediates, which are precursors to amine derivatives like benzo[b]thiophene-4-methanamine. These advances laid the groundwork for systematic structure-activity relationship (SAR) studies.

Significance in Heterocyclic Medicinal Chemistry

Benzothiophene derivatives exhibit broad pharmacological profiles due to their ability to mimic endogenous biomolecules while offering metabolic stability. The sulfur atom enhances electron density, facilitating interactions with biological targets such as enzymes and receptors. This compound exemplifies this versatility:

  • The methanamine group enables hydrogen bonding with active sites, as seen in kinase inhibitors.
  • The planar aromatic system allows $$\pi$$-$$\pi$$ stacking interactions, critical for DNA intercalation in anticancer agents.

Comparative studies highlight the superiority of 4-substituted benzothiophenes over other positional isomers. For instance, 4-methoxy derivatives demonstrate enhanced blood-brain barrier permeability compared to 2- or 3-substituted analogs, making them viable candidates for central nervous system (CNS) therapeutics.

Property This compound
Molecular Formula $$ \text{C}9\text{H}{10}\text{ClNS} $$
Molecular Weight 199.70 g/mol
Key Functional Groups Amine, Benzothiophene, Hydrochloride
Synthetic Accessibility Moderate (requires multi-step functionalization)

Position-4 Functionalized Benzothiophenes in Drug Discovery

The 4-position of benzothiophene is strategically significant for drug design. Substitution at this site minimizes steric hindrance while maximizing electronic interactions with target proteins. Recent applications include:

  • BACE1 Inhibitors for Alzheimer’s Disease : 4-Hydroxybenzothiophene derivatives act as $$\beta$$-secretase inhibitors, reducing amyloid-$$\beta$$ plaque formation. Modifications at the 4-position, such as methanamine incorporation, improve binding affinity to the enzyme’s catalytic site.
  • Anticancer Agents : 4-Amin

Properties

IUPAC Name

1-benzothiophen-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMAGAMEQGZNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by decyanation to form the benzothiophene core . The methanamine group can then be introduced through a nucleophilic substitution reaction using appropriate amine precursors.

Industrial Production Methods

Industrial production of Benzo[b]thiophene-4-methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-CH2NH2) in this compound undergoes characteristic nucleophilic reactions. Key transformations include:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. For example:

C9H10ClNS+RCOClC9H9ClNS-COR+HCl\text{C}_9\text{H}_{10}\text{ClNS} + \text{RCOCl} \rightarrow \text{C}_9\text{H}_9\text{ClNS-COR} + \text{HCl}

In a related benzothiophene derivative, acylation with boron trichloride as a catalyst in chlorinated solvents (e.g., chloroform) achieved yields >80% .

Reaction TypeReagent/ConditionsProductYieldSource
AcylationAcCl, BF₃·OEt₂, CHCl₃Amide84%

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines. Bis(benzo[b]thiophene) Schiff bases were synthesized using diamines and benzothiophene-2-carbaldehyde, demonstrating antimicrobial activity .

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes electrophilic substitution, primarily at the 5- and 7-positions due to sulfur’s electron-donating effects.

Halogenation

Bromination occurs under mild conditions. For example, 4-bromobenzo[b]thiophene derivatives were synthesized using NBS (N-bromosuccinimide) in DMF at 60°C .

SubstrateReagentConditionsProductYieldSource
Benzo[b]thiopheneNBSDMF, 60°C4-Bromo derivative86%

Sulfonation and Nitration

Sulfonic acid groups can be introduced using chlorosulfonic acid, while nitration employs HNO₃/H₂SO₄ mixtures. These reactions modify solubility and electronic properties for pharmaceutical applications.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Sonogashira Coupling

Reaction with terminal alkynes in the presence of Pd(PPh₃)₄/CuI yields alkynylated derivatives:

C9H10ClNS+RC≡CHC9H9ClNS-C≡CR\text{C}_9\text{H}_{10}\text{ClNS} + \text{RC≡CH} \rightarrow \text{C}_9\text{H}_9\text{ClNS-C≡CR}

This method was used to synthesize benzo[b]thiophene-alkyne hybrids for cholinesterase inhibition studies .

Reductive Amination

The amine group can be alkylated via reductive amination with aldehydes/ketones and NaBH₃CN, producing secondary or tertiary amines. This is critical for modifying bioactivity .

Oxidation

The thiophene sulfur can be oxidized to sulfoxide or sulfone using mCPBA (meta-chloroperbenzoic acid) .

C9H10ClNS+mCPBAC9H9ClNO2S\text{C}_9\text{H}_{10}\text{ClNS} + \text{mCPBA} \rightarrow \text{C}_9\text{H}_9\text{ClNO}_2\text{S}

Cyclization

Intramolecular Wittig reactions with triphenylphosphine hydrobromide form fused polycyclic systems, as demonstrated in the synthesis of benzothiophene-chalcone hybrids .

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

C9H10ClNSC9H9NS++Cl\text{C}_9\text{H}_{10}\text{ClNS} \rightleftharpoons \text{C}_9\text{H}_9\text{NS}^+ + \text{Cl}^-

Neutralization with NaOH releases the free amine, altering solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[b]thiophene derivatives, including benzo[b]thiophene-4-methanamine hydrochloride, are integral in the development of new pharmaceutical agents. These compounds have been studied for their ability to act as effective inhibitors in various biological pathways.

Key Applications:

  • Antitubercular Activity : Research indicates that derivatives of benzo[b]thiophene demonstrate significant activity against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant M. bovis BCG .
  • Cholinesterase Inhibition : Compounds based on the benzo[b]thiophene scaffold have been synthesized and tested for their inhibitory effects on cholinesterases. One study highlighted that specific hybrids exhibited IC50 values comparable to established inhibitors like galantamine .

The biological activities of benzo[b]thiophene derivatives extend beyond mere inhibition; they also include anti-inflammatory and anticancer properties.

Case Studies:

  • Anti-inflammatory Effects : Some benzothiophene derivatives have been reported to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating inflammation and metabolic processes. This activation has implications for treating conditions such as diabetes and inflammatory diseases .
  • Anticancer Potential : The synthesis of novel benzothiophene derivatives has led to compounds that exhibit selective cytotoxicity against various cancer cell lines while showing low toxicity to normal cells .

Synthesis and Derivatization Techniques

The synthesis of this compound and its derivatives can be achieved through various methodologies, enhancing their potential applications.

Synthesis Methods:

  • Microwave-Assisted Synthesis : This technique has been employed for the rapid synthesis of aminobenzo[b]thiophenes, which allows for high yields and efficiency without the need for metal catalysts .
  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and conditions has been a focus in synthesizing these compounds, aligning with modern sustainable chemistry practices.

Data Tables

The following table summarizes key findings related to the biological activities of various benzo[b]thiophene derivatives:

CompoundActivity TypeMIC (μg/mL)Reference
7bAntitubercular2.73 - 22.86
8cAgainst dormant BCG0.60
5fAChE Inhibition62.10
5hBChE Inhibition24.35

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-4-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, thereby affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares Benzo[b]thiophene-4-methanamine hydrochloride with structurally similar compounds, focusing on molecular formulas, molar masses, and key substituents:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
This compound C₉H₁₀ClNS 215.70* Benzo[b]thiophene core, methanamine group Estimated
4-(p-Tolyloxy)phenyl)methanamine hydrochloride C₁₄H₁₆ClNO 249.74 Phenoxy group, p-tolyl substituent
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride C₁₀H₁₀Cl₂N₂S 261.17 Thiazole ring, 4-chlorophenyl group
4-Methoxyphenethylamine hydrochloride C₉H₁₄ClNO 203.67 Phenethylamine backbone, methoxy group
Thiophene-based tubulin inhibitors (e.g., compound 11 ) Varies ~350–400 Non-benzofused thiophene, trimethoxystyrene

*Estimated based on analogous benzo[b]thiophene derivatives.

Key Observations:
  • Core Heterocycle : The benzo[b]thiophene system distinguishes the target compound from thiazole- or benzene-based analogs (e.g., ’s thiazole derivative) .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloride in ) or bulky substituents (e.g., p-tolyloxy in ) influence solubility and reactivity .
Tubulin Binding Activity:
  • Benzo[b]thiophene derivatives (e.g., compounds 3–5 in ) exhibit tubulin polymerization inhibition, a mechanism relevant to anticancer drug development. Thiophene analogs (e.g., compound 11 ) show reduced activity compared to benzo[b]thiophenes but retain moderate potency (IC₅₀ ~1–5 µM) .
  • Structure-Activity Relationship (SAR): The benzo[b]thiophene core enhances planar rigidity, improving binding affinity compared to non-fused thiophenes .
Electrooxidation Performance:

    Biological Activity

    Benzo[b]thiophene-4-methanamine hydrochloride is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological properties.

    Chemical Structure and Synthesis

    This compound is derived from the benzo[b]thiophene scaffold, which is known for its medicinal properties. The synthesis generally involves the reaction of benzo[b]thiophene derivatives with amines, followed by hydrolysis and purification steps to yield the hydrochloride salt form.

    Biological Activities

    Benzo[b]thiophene derivatives exhibit a broad spectrum of biological activities, including:

    • Antimicrobial Activity : Several studies have demonstrated that benzo[b]thiophene derivatives possess significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
    • Anticancer Potential : Research indicates that these compounds can inhibit cancer cell proliferation. For example, benzo[b]thiophene derivatives have shown cytotoxic effects on human cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM .
    • Antitubercular Activity : Specific derivatives have been reported to be effective against both active and dormant forms of M. bovis BCG with minimal inhibitory concentrations (MICs) as low as 0.60 µg/mL .

    The mechanisms by which this compound exerts its biological effects are varied:

    • Inhibition of Enzymatic Activity : Molecular docking studies suggest that these compounds bind effectively to key enzymes involved in pathogen metabolism, such as DprE1 in Mycobacterium tuberculosis, leading to inhibition of bacterial growth .
    • Induction of Apoptosis : In cancer cells, benzo[b]thiophene derivatives may induce apoptosis through mitochondrial pathways, impacting cell cycle regulation and promoting cell death .

    Case Studies

    • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives against methicillin-resistant Staphylococcus aureus. The most potent derivative exhibited an MIC of 4 µg/mL, demonstrating significant potential for treating resistant infections .
    • Cytotoxicity Against Cancer Cells : In a comparative study, several benzo[b]thiophene derivatives were tested against leukemia cell lines (HL-60 and U937). Compounds showed varying degrees of cytotoxicity with IC50 values indicating their effectiveness in inhibiting cell growth .

    Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

    Compound IDPathogenMIC (µg/mL)Reference
    7bM. bovis BCG0.62
    II.bS. aureus (MRSA)4
    8cActive M. tuberculosis0.60

    Table 2: Cytotoxicity of Benzo[b]thiophene Derivatives Against Cancer Cell Lines

    Compound IDCell LineIC50 (µM)Reference
    10hHL-600.08
    10gU9370.06
    II.bPC30.05

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are most effective for preparing Benzo[b]thiophene-4-methanamine hydrochloride, and how can reaction parameters be optimized?

    • Methodology : The compound is synthesized via oxidative coupling reactions using DDQ/H+ systems under acidic conditions. Key parameters include solvent choice (e.g., dichloroethane), temperature (80°C), and stoichiometric ratios of DDQ (1.5–2.0 equivalents). Optimization involves monitoring reaction progress via TLC or HPLC and quenching with Na₂S₂O₃ to prevent over-oxidation.
    • Supporting Evidence : DDQ-mediated coupling of benzo[b]thiophene derivatives achieves high yields (up to 92%) in acidic media, as demonstrated in intermolecular oxidative dehydrogenative reactions . Intermediates like 1-Benzo[b]thiophene-4-yl-piperazine hydrochloride highlight the use of halogenated precursors in multi-step syntheses .

    Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

    • Methodology :

    • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and the methanamine moiety (δ 3.5–4.0 ppm).
    • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect purity (>98%) and molecular ions ([M+H]+ at m/z ~212).
    • Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).
      • Supporting Evidence : Analytical protocols for structurally similar benzo[b]thiophene derivatives (e.g., LY2409881 hydrochloride) employ HPLC-MS and NMR for validation .

    Advanced Research Questions

    Q. How can frontier molecular orbital (FMO) theory predict the reactivity of this compound in oxidative coupling reactions?

    • Methodology : FMO analysis (HOMO/LUMO energies) identifies electron-rich sites prone to oxidation. For example, the benzo[b]thiophene ring’s HOMO localization at the 4-position enhances DDQ-mediated radical cation formation. Computational tools (e.g., DFT) model charge-transfer complexes to predict coupling regioselectivity.
    • Supporting Evidence : DDQ reacts preferentially with substrates having oxidation potentials <1.0 V (vs SCE), as shown in benzo[b]thiophene coupling studies .

    Q. What mechanistic insights explain contradictory yield outcomes in DDQ/H+-mediated functionalization of benzo[b]thiophene derivatives?

    • Methodology : Yield discrepancies arise from competing pathways:

    • Radical Cation Coupling : Dominant at low DDQ concentrations, forming 3,3'-dimers.
    • Over-Oxidation : Excess DDQ degrades intermediates into quinone-like byproducts.
      • Resolution Strategies :
    • EPR Spectroscopy : Detects radical intermediates to optimize DDQ stoichiometry.
    • Acid Additives : Trifluoroacetic acid stabilizes radical cations, suppressing side reactions.
      • Supporting Evidence : Mechanistic studies using EPR and UV-Vis confirm DDQ-substrate charge-transfer complexes as critical intermediates .

    Q. What strategies enable enantioselective synthesis of this compound derivatives for pharmaceutical intermediates?

    • Methodology :

    • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of ketone precursors.
    • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates.
      • Supporting Evidence : Enantioselective syntheses of related APIs (e.g., brexpiprazole) employ chiral benzo[b]thiophene intermediates .

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